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Compound of Interest

Compound Name: TYRA-300

Cat. No.: B15575993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical findings for TYRA-300, a selective

FGFR3 inhibitor, and other alternative FGFR inhibitors. The data presented is compiled from

publicly available preclinical studies to facilitate an objective comparison of their performance

and support further research and development in this therapeutic area.

Mechanism of Action: Targeting the FGFR3
Signaling Pathway
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial

role in cell growth, differentiation, and apoptosis.[1] Gain-of-function mutations in the FGFR3

gene lead to its overactivation, driving the pathogenesis of various conditions, including

achondroplasia, the most common form of dwarfism, and several types of cancer, such as

urothelial carcinoma.[2][3] FGFR inhibitors are designed to block the downstream signaling

cascades initiated by the activated receptor, thereby mitigating its pathological effects.

The binding of fibroblast growth factors (FGFs) to FGFR3 induces receptor dimerization and

autophosphorylation of its intracellular kinase domain. This triggers a cascade of downstream

signaling events, primarily through the RAS-MAPK and STAT pathways, which in turn regulate

gene expression related to cell proliferation and differentiation.[1][4] In achondroplasia,

overactive FGFR3 signaling in chondrocytes prematurely halts bone growth.[5] In cancer, it can

lead to uncontrolled cell proliferation.[2]
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TYRA-300 is a potent and selective oral inhibitor of FGFR3, designed to spare other FGFR

isoforms (FGFR1, FGFR2, and FGFR4) to minimize off-target toxicities.[3][6][7] Alternative

FGFR inhibitors range from pan-FGFR inhibitors, which target multiple FGFR isoforms (e.g.,

erdafitinib, infigratinib, futibatinib, rogaratinib), to other selective inhibitors.[8][9][10][11]

Below is a diagram illustrating the FGFR3 signaling pathway and the points of intervention for

FGFR inhibitors.
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Quantitative Data Presentation: A Comparative
Overview
The following tables summarize the available preclinical data for TYRA-300 and alternative

FGFR inhibitors. It is important to note that these data are compiled from different studies and

may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro FGFR Isoform Selectivity (IC50, nM)
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Compound FGFR1 FGFR2 FGFR3 FGFR4
Data
Source

TYRA-300 113 34.9 1.8 98.4 [12][13]

Erdafitinib 5.5 1.8 1.3 17.7 [13]

Futibatinib 3.9 1.0 0.8 6.1 [13][14]

Pemigatinib 12.3 4.3 5.2 142 [13]

Infigratinib 15.3 5.8 6.9 459 [13]

Table 2: Preclinical Efficacy in Achondroplasia Mouse
Models (Fgfr3Y367C/+)

Compound Dose
Treatment
Duration

Key Bone
Growth
Findings

Data Source

TYRA-300 1.2 mg/kg/day 15 days

+17.6% body

length, +24.4%

femur length,

+38.3% tibia

length

Infigratinib 0.5 mg/kg/day 15 days

+10-17% lower

limb length, +7-

14% upper limb

length, +12%

foramen

magnum size

[15][16][17]

Table 3: Preclinical Efficacy in Urothelial Carcinoma
Xenograft Models
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Compound Cancer Model Key Findings Data Source

TYRA-300
FGFR3 S249C

xenograft

Dose-dependent

tumor growth

inhibition with

regression at highest

doses.

[6][18][19]

Rogaratinib
FGFR1-expressing

JMSU1 xenograft
Tumor regression. [20][21]

Rogaratinib
FGFR3-driven RT112

model

Strong tumor growth

inhibition.
[20][21]

Futibatinib
AN3 CA (FGFR2

mutant) xenograft

Significant antitumor

efficacy.
[14]

Futibatinib
SNU-16 (FGFR2

amplified) xenograft

Significant antitumor

efficacy.
[14]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are

summaries of the experimental protocols used in the key preclinical studies cited.

In Vitro Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds

against different FGFR isoforms.

General Protocol: Recombinant human FGFR kinase domains are incubated with the test

compound at various concentrations in the presence of a substrate (e.g., a synthetic peptide)

and ATP. The kinase activity is measured by quantifying the amount of phosphorylated

substrate, typically using methods like ELISA or radiometric assays. The IC50 value is then

calculated as the concentration of the inhibitor that reduces the kinase activity by 50%.

Cell-Based Assays: Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for

survival, are engineered to express different human FGFR isoforms. In the presence of FGF,

these cells can proliferate independently of IL-3. The cells are treated with varying
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concentrations of the inhibitor, and cell viability is measured after a set period (e.g., 48-72

hours) using assays like MTT or CellTiter-Glo. The IC50 is the concentration that inhibits cell

proliferation by 50%.

Achondroplasia Mouse Model Studies
Animal Model:Fgfr3Y367C/+ knock-in mice, which carry a mutation analogous to the one

found in human achondroplasia and exhibit a similar phenotype of disproportionate short

stature.[15]

Treatment: The FGFR inhibitors (e.g., TYRA-300, infigratinib) or a vehicle control are

administered to the mice, typically starting at a young age (e.g., postnatal day 3) for a

specified duration (e.g., 15-21 days).[17] Administration is often daily via oral gavage or

subcutaneous injection.

Efficacy Assessment: At the end of the treatment period, various skeletal parameters are

measured, including naso-anal length, femur and tibia length, and the dimensions of the

foramen magnum. These measurements are often performed using micro-computed

tomography (µCT) or calipers. Histological analysis of the growth plates of long bones is also

commonly performed to assess chondrocyte proliferation and differentiation.

Urothelial Carcinoma Xenograft Studies
Cell Lines: Human urothelial carcinoma cell lines with known FGFR3 alterations (e.g., RT112

with an FGFR3 fusion, JMSU1 with FGFR1 expression) are used.[21][22]

Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected

with the cancer cells.

Treatment: Once tumors reach a certain volume, the mice are randomized into treatment

groups and receive the FGFR inhibitor or a vehicle control, typically administered orally on a

daily schedule.

Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the

study, tumors may be excised for further analysis, such as western blotting to assess the

inhibition of downstream signaling pathways (e.g., phosphorylation of ERK).[23]
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Below is a diagram outlining a typical experimental workflow for in vivo xenograft studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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